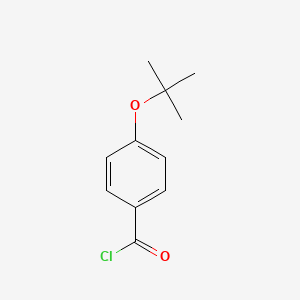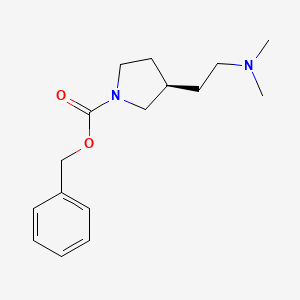
Benzoic acid, 3,5-dinitro-, silver(1+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-dinitro-, silver(1+) salt is an organometallic compound with the molecular formula C₇H₃AgN₂O₆. It is a derivative of benzoic acid where two nitro groups are substituted at the 3 and 5 positions, and the hydrogen atom of the carboxyl group is replaced by a silver ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, silver(1+) salt typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the reaction with a silver salt. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of nitric acid to benzoic acid in a controlled environment to ensure complete nitration. The resulting 3,5-dinitrobenzoic acid is then purified and reacted with a silver salt, such as silver nitrate, to form the final product .
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-dinitro-, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other silver compounds.
Reduction: 3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
科学的研究の応用
Benzoic acid, 3,5-dinitro-, silver(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the production of specialty chemicals and as a component in certain types of explosives.
作用機序
The mechanism of action of benzoic acid, 3,5-dinitro-, silver(1+) salt primarily involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The nitro groups also contribute to the compound’s reactivity, allowing it to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the silver ion.
Silver benzoate: Contains a silver ion but lacks the nitro groups.
4-Nitrobenzoic acid: Contains a single nitro group and lacks the silver ion.
Uniqueness
Benzoic acid, 3,5-dinitro-, silver(1+) salt is unique due to the combination of nitro groups and a silver ion, which imparts distinct chemical and biological properties. The presence of silver enhances its antimicrobial activity, while the nitro groups increase its reactivity in chemical reactions .
特性
CAS番号 |
57542-56-0 |
|---|---|
分子式 |
C7H3AgN2O6 |
分子量 |
318.98 g/mol |
IUPAC名 |
silver;3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H4N2O6.Ag/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |
InChIキー |
IYHGXANXNUXUHS-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[Ag+] |
関連するCAS |
99-34-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


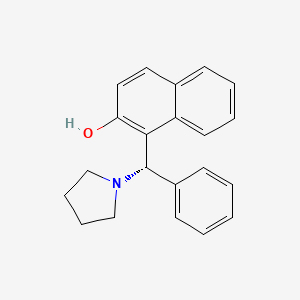
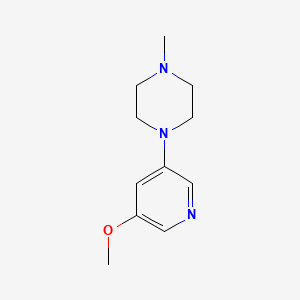
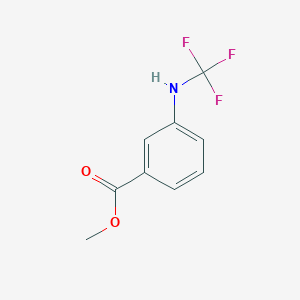
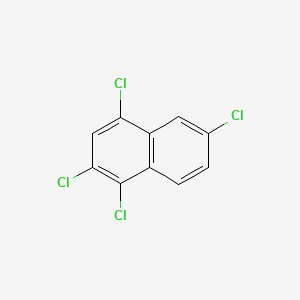
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
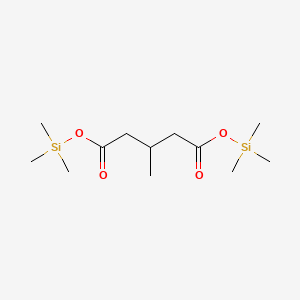
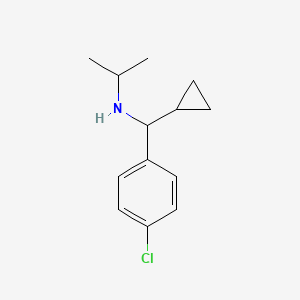
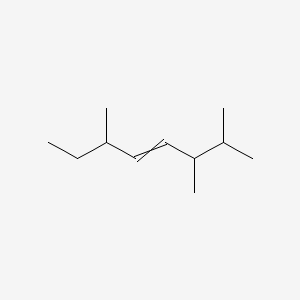

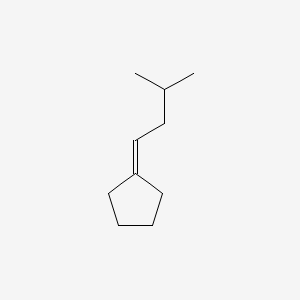
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
